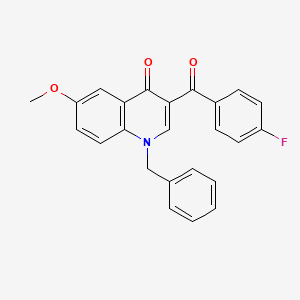
1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H18FNO3 and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Quenching and Enhancement :
- The study by Tamuly et al. (2006) explored the fluorescence quenching and enhancement by hydrogen bonding interactions in nitrogen-containing fluorophores, which is relevant to the understanding of the behavior of compounds like 1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one in different environments (Tamuly et al., 2006).
Synthesis and Structure Analysis :
- Wang et al. (2015) focused on the synthesis of benzyloxy-4-chloro-6-methoxyquinazoline, which is structurally related to the chemical . The study details the synthesis process and structural confirmation, contributing to the broader understanding of similar compounds (Wang et al., 2015).
Antifolate Thymidylate Synthase Inhibitors :
- Marsham et al. (1990) reported on quinazoline antifolate thymidylate synthase inhibitors, emphasizing the importance of benzoyl ring modifications in this class of compounds. This research is relevant to understanding how modifications to the benzoyl ring, as seen in this compound, affect biological activity (Marsham et al., 1990).
Novel Synthesis Approaches :
- Yadav et al. (2020) developed a new synthesis method for quinolin-2(1H)-one derivatives, demonstrating an efficient and eco-friendly protocol. This research contributes to the advancement of synthetic techniques relevant to compounds like this compound (Yadav et al., 2020).
Telescoping Process in Drug Synthesis :
- Nishimura and Saitoh (2016) discussed the use of a telescoping process in the synthesis of key intermediates in drug discovery, highlighting improvements in yield and purity. This research is significant for the synthesis of complex quinazoline derivatives (Nishimura & Saitoh, 2016).
Amination Reactions :
- Jurd (1978) explored novel amination reactions in benzyl methoxy benzoquinones, which are structurally similar to the compound of interest. This research adds to the understanding of potential chemical reactions and transformations (Jurd, 1978).
Luminescence and Charge Transfer :
- Silva et al. (1993) investigated the use of chromophores with internal charge transfer states in constructing fluorescent sensors. This research is pertinent to understanding the luminescence properties of quinoline derivatives (Silva et al., 1993).
Properties
IUPAC Name |
1-benzyl-3-(4-fluorobenzoyl)-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-7-9-18(25)10-8-17)15-26(22)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIFHUCGRDDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
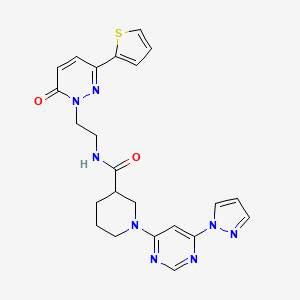
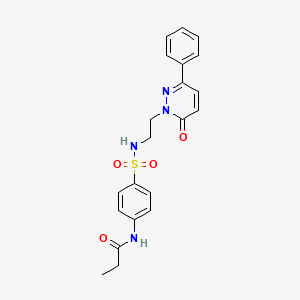
![methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2704548.png)
![6-(2-methoxyphenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2704549.png)
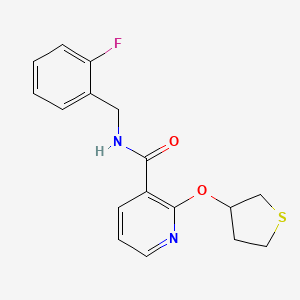

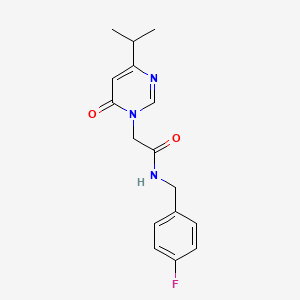


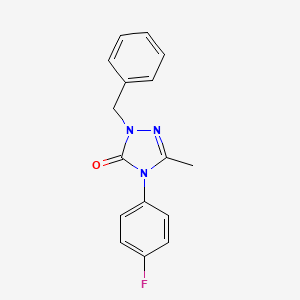

![2-Chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2704564.png)
![4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2704566.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2704567.png)
